molecular formula C11H15NO B8795655 4-(Methyl-phenyl-amino)-butan-2-one CAS No. 54493-25-3

4-(Methyl-phenyl-amino)-butan-2-one

Cat. No.: B8795655
CAS No.: 54493-25-3
M. Wt: 177.24 g/mol
InChI Key: XINGYLGYQVZMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methyl-phenyl-amino)-butan-2-one (IUPAC: 4-[(N-methyl-N-phenyl)amino]butan-2-one) is a substituted butanone derivative characterized by a methyl-phenyl-amino group at the fourth carbon position. This compound has been isolated from the fungus Aspergillus gorakhpurensis and exhibits notable biological activities. Studies demonstrate its strong antimicrobial properties against bacteria and fungi, as well as significant larvicidal activity (LD50 = 330.69 µg/mL) against Spodoptera litura . Its structure-activity relationship (SAR) suggests that the methyl-phenyl-amino moiety plays a critical role in its bioactivity, likely through interactions with microbial enzymes or larval metabolic pathways.

Properties

CAS No.

54493-25-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(N-methylanilino)butan-2-one

InChI

InChI=1S/C11H15NO/c1-10(13)8-9-12(2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI Key

XINGYLGYQVZMQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of 4-(Methyl-phenyl-amino)-butan-2-one with Analogues
Compound Name Substituent Groups Biological Activity Key Findings References
This compound N-methyl-N-phenylamino at C4 Antimicrobial, larvicidal Inhibits bacteria/fungi; larvicidal (LD50 = 330.69 µg/mL)
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl at C4 Anti-melanogenic, tyrosinase inhibition Non-competitive tyrosinase inhibitor; reduces melanin synthesis in zebrafish
Zingerone (4-(4-hydroxy-3-methoxyphenyl)-butan-2-one) 4-hydroxy-3-methoxyphenyl at C4 Antioxidant, anti-inflammatory Alleviates oxidative stress and inflammation; used in diabetes management
4-(p-Tolylamino)-4-(2-p-tolylthiazol-4-yl)butan-2-one p-Tolylamino and thiazolyl at C4 Not explicitly stated Synthesized as a derivative; structural features suggest potential bioactivity
4-(4-Methylphenyl)-2-butanone 4-methylphenyl at C4 No specific bioactivity reported Commercial availability; used as a reference compound

Key Differences in Function and Application

Anti-Melanogenic Activity: 4-(Phenylsulfanyl)butan-2-one outperforms traditional agents (e.g., arbutin) in suppressing melanogenesis by downregulating MITF, Trp-1, Trp-2, and GP100 proteins . Its low cytotoxicity (<50 µM) in melanoma cells and zebrafish makes it suitable for cosmetic applications . In contrast, this compound lacks melanogenesis-related activity but excels in antimicrobial applications .

Antioxidant and Anti-Inflammatory Effects :

  • Zingerone and its sulfate derivative (4-(4-sulfoxy-3-methoxyphenyl)-butan-2-one) exhibit potent antioxidant properties, mitigating oxidative stress in diabetic models . The hydroxyl and methoxy groups on the phenyl ring enhance free radical scavenging.

Structural Impact on Bioactivity: The methyl-phenyl-amino group in the target compound likely enhances lipophilicity, facilitating membrane penetration in microbial targets . The phenylsulfanyl group in 4-(Phenylsulfanyl)butan-2-one contributes to tyrosinase binding via sulfur interactions, critical for anti-pigmentation effects .

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